REACTION_CXSMILES
|
OO.C(O[C:10]([C:12](F)(F)F)=[O:11])(C(F)(F)F)=O.CN(C)CCNC1N=[N+:23]([O-:35])[C:24]2[CH:33]=[C:32]3[C:28]([CH2:29][CH:30](C)[CH2:31]3)=[CH:27][C:25]=2[N:26]=1.C(O)(C(F)(F)F)=[O:38]>C(Cl)Cl.N>[N+:23]([C:24]1[CH:33]=[C:32]2[C:28]([CH2:29][CH2:30][CH2:31]2)=[CH:27][C:25]=1[NH:26][C:10](=[O:11])[CH3:12])([O-:35])=[O:38]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 20° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 20° C. for 6 h
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (4×30 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic fraction was dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient (0-10%) of MeOH/DCM
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |